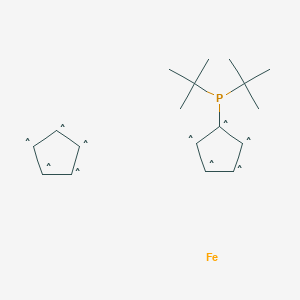

![molecular formula C13H14Cl2N4S B6356041 1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858256-86-6](/img/structure/B6356041.png)

1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Descripción general

Descripción

The compound “1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine” is a complex organic molecule that contains a piperazine ring, a thiadiazole ring, and a dichlorophenyl group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity. Thiadiazole is a heterocyclic compound that also exhibits various biological activities. The dichlorophenyl group is a common motif in many synthetic compounds, including pesticides and drugs .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and thiadiazole rings suggests that the compound may exhibit aromaticity, which could influence its chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the piperazine ring might undergo reactions at the nitrogen atoms, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, influencing its solubility in various solvents .Aplicaciones Científicas De Investigación

1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been studied for its potential applications in scientific research. It has been shown to act as an agonist and antagonist of certain receptors and enzymes, making it a useful tool for studying the effects of these compounds on the human body. This compound has also been used to study the effects of certain drugs on the nervous system, as well as to study the effects of certain hormones on the body.

Mecanismo De Acción

Target of Action

A similar compound, sb 216763, which also contains a 2,4-dichlorophenyl group, has been reported to inhibit the activity of α and β isozymes of glycogen synthase kinase-3 (gsk-3) in human brain microvascular endothelial cell line and colorectal cancer cells . GSK-3 is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .

Mode of Action

It can be inferred from the similar compound, sb 216763, that it may act as a small molecule that competes with atp and potently inhibits the activity of gsk-3 . This inhibition could lead to changes in the cellular processes controlled by GSK-3, such as metabolism, cell cycle, and cell differentiation .

Biochemical Pathways

These include the Wnt/β-catenin signaling pathway, the PI3K/Akt signaling pathway, and the Hedgehog signaling pathway . These pathways play crucial roles in cell proliferation, survival, and differentiation .

Pharmacokinetics

The solubility of a similar compound, sb 216763, in dmso is reported to be 20 mg/ml, while it is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent.

Result of Action

The similar compound, sb 216763, is reported to act as a neuroprotectant and prevent neuronal cell death induced by the pi3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .

Action Environment

The storage temperature for a similar compound, sb 216763, is reported to be −20°c , suggesting that the compound may require a controlled environment for optimal stability and efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a number of advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solution. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to obtain in large quantities. Additionally, it is not very stable in organic solvents, so it may not be suitable for some types of experiments.

Direcciones Futuras

1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a number of potential future directions for scientific research. It could be used to study the effects of certain drugs on the nervous system, as well as to study the effects of certain hormones on the body. Additionally, it could be used to study the effects of certain compounds on the cardiovascular system, as well as to study the effects of certain drugs on the metabolism. It could also be used to study the effects of certain compounds on the endocrine system, as well as to study the effects of certain drugs on the immune system. Additionally, its potential anti-inflammatory and anti-tumor effects could be studied, as well as its potential to act as an agonist and antagonist of certain receptors and enzymes. Finally, its potential applications in drug design could be explored.

Métodos De Síntesis

1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is synthesized through a four-step process that involves the preparation of a benzyl-substituted piperazine, followed by the introduction of a dichloromethyl group, a thiadiazole ring, and finally a 2,4-dichlorophenylmethyl group. The entire process is carried out in an aqueous medium and is relatively simple.

Propiedades

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4S/c14-10-2-1-9(11(15)8-10)7-12-17-13(20-18-12)19-5-3-16-4-6-19/h1-2,8,16H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNITFBLCPCUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157243 | |

| Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1858256-86-6 | |

| Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-[3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)

![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)

![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)

![1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356003.png)

![1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356004.png)

![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)

![1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356014.png)

![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)

![1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356019.png)

![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)

![1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356042.png)

![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)